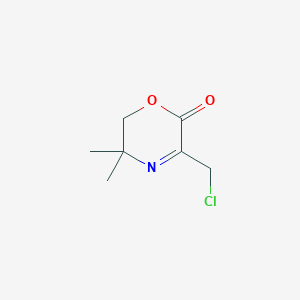
3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one is an organic compound that belongs to the class of oxazines This compound is characterized by the presence of a chloromethyl group attached to the oxazine ring, which is further substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-2-oxazolidinone with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the oxazine ring can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazines, oxidized derivatives, and reduced forms of the original compound. These products can have varied applications depending on their chemical properties.
Applications De Recherche Scientifique
3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted derivatives, which can interact with biological targets such as enzymes and receptors . The specific pathways and molecular targets depend on the nature of the substituents introduced during the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl Methyl Ether: Similar in structure but lacks the oxazine ring.
5,5-Dimethyl-2-oxazolidinone: Precursor to the compound, lacks the chloromethyl group.
Chloromethyl Benzene: Contains a chloromethyl group but is based on a benzene ring instead of an oxazine ring.
Uniqueness
3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one is unique due to the combination of the oxazine ring and the chloromethyl group
Propriétés
Numéro CAS |
135005-70-8 |
|---|---|
Formule moléculaire |
C7H10ClNO2 |
Poids moléculaire |
175.61 g/mol |
Nom IUPAC |
5-(chloromethyl)-3,3-dimethyl-2H-1,4-oxazin-6-one |
InChI |
InChI=1S/C7H10ClNO2/c1-7(2)4-11-6(10)5(3-8)9-7/h3-4H2,1-2H3 |
Clé InChI |
AWUGZJGBKPFZCW-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)C(=N1)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



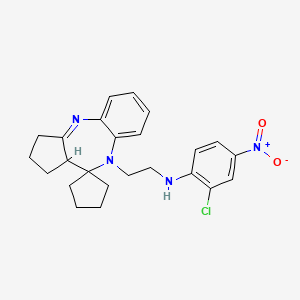
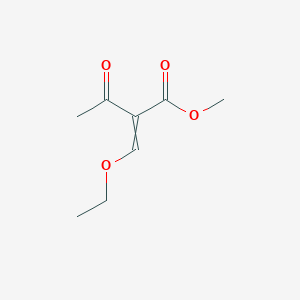
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
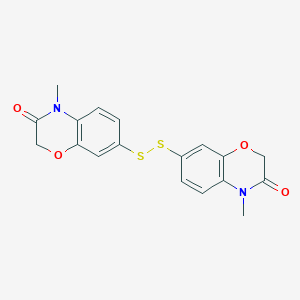
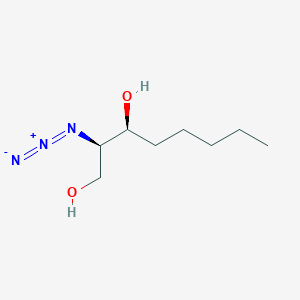
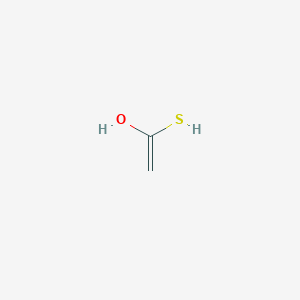
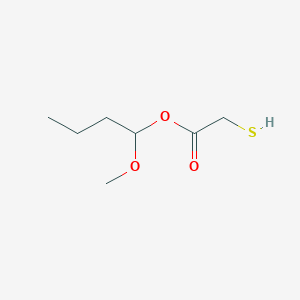
silane](/img/structure/B14277367.png)
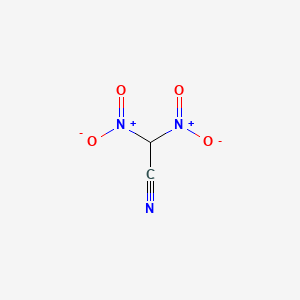
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
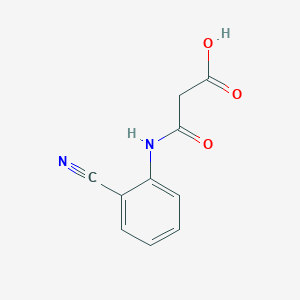
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
